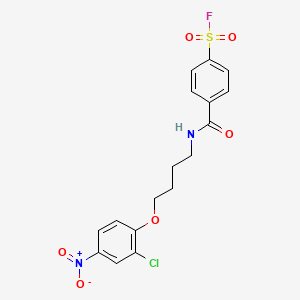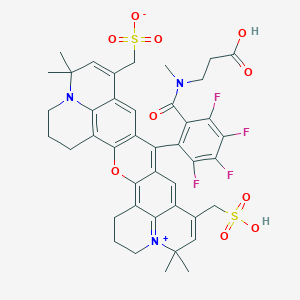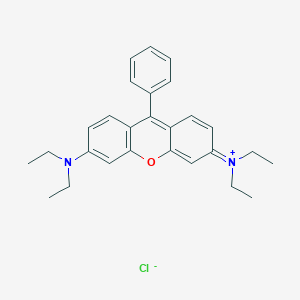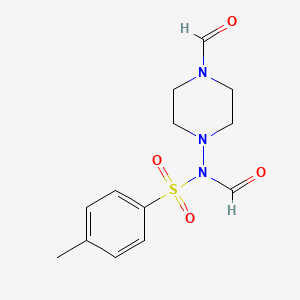
N-(4-Formylpiperazin-1-yl)-N-tosylformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Formylpiperazin-1-yl)-N-tosylformamide is a chemical compound that features a piperazine ring substituted with a formyl group and a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Formylpiperazin-1-yl)-N-tosylformamide typically involves the reaction of piperazine derivatives with formylating agents and tosylating agents. One common method includes the reaction of 4-formylpiperazine with tosyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(4-Formylpiperazin-1-yl)-N-tosylformamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-(4-Carboxypiperazin-1-yl)-N-tosylformamide.
Reduction: N-(4-Hydroxymethylpiperazin-1-yl)-N-tosylformamide.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Formylpiperazin-1-yl)-N-tosylformamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-tubercular agents and other therapeutic compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Formylpiperazin-1-yl)-N-tosylformamide depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, thereby modulating their activity. The formyl and tosyl groups can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which contribute to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-Formylpiperazin-1-yl)-N-benzylformamide: Similar structure but with a benzyl group instead of a tosyl group.
N-(4-Formylpiperazin-1-yl)-N-methylformamide: Similar structure but with a methyl group instead of a tosyl group.
N-(4-Formylpiperazin-1-yl)-N-phenylformamide: Similar structure but with a phenyl group instead of a tosyl group.
Uniqueness
N-(4-Formylpiperazin-1-yl)-N-tosylformamide is unique due to the presence of both formyl and tosyl groups, which confer distinct chemical reactivity and potential biological activity. The tosyl group, in particular, enhances the compound’s stability and solubility, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C13H17N3O4S |
|---|---|
Molecular Weight |
311.36 g/mol |
IUPAC Name |
N-(4-formylpiperazin-1-yl)-N-(4-methylphenyl)sulfonylformamide |
InChI |
InChI=1S/C13H17N3O4S/c1-12-2-4-13(5-3-12)21(19,20)16(11-18)15-8-6-14(10-17)7-9-15/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
FUXGEWHXTONPRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C=O)N2CCN(CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


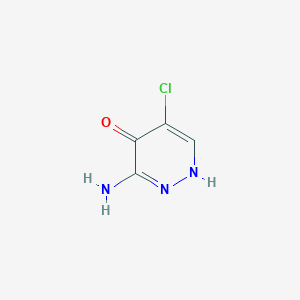
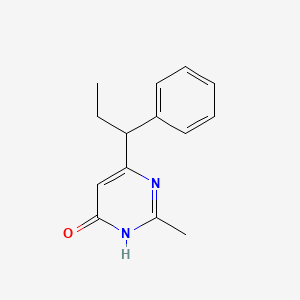

![12,14-dimethyl-9-(4-oxochromen-3-yl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B13344763.png)
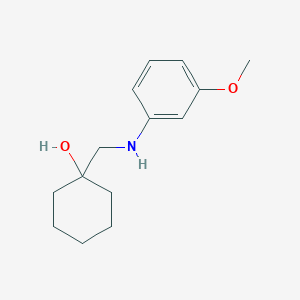
![2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13344776.png)
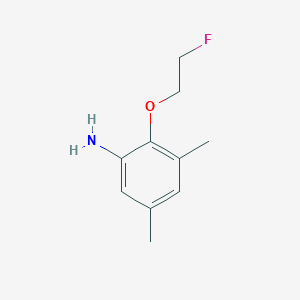
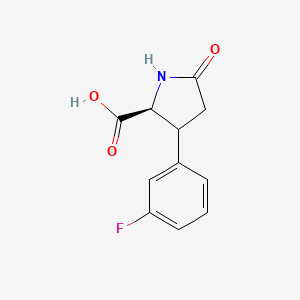
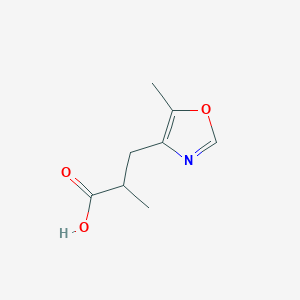
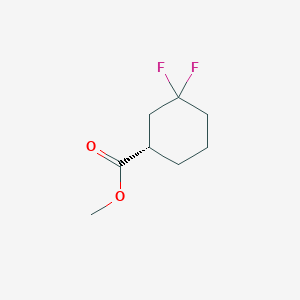
![Tert-butyl 2'-chloro-4'-oxo-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate](/img/structure/B13344786.png)
